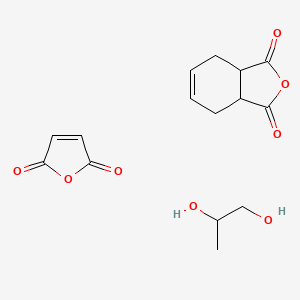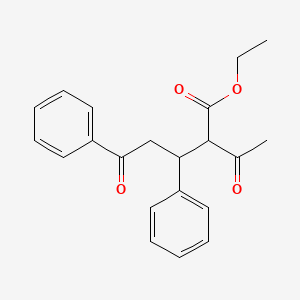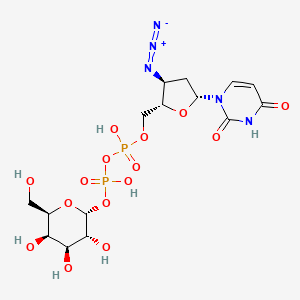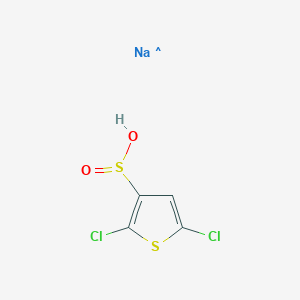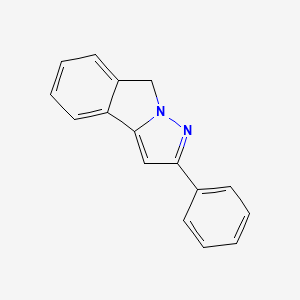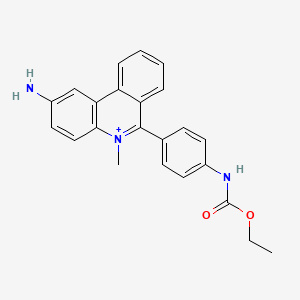
Carbidium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbidium is a chemical compound with the molecular formula C23H22N3O2 and a molecular weight of 372.4397 g/mol . It is known for its unique structure and properties, making it a subject of interest in various scientific fields. The compound is also referred to as Phenanthridinium, 2-amino-6-(4-((ethoxycarbonyl)amino)phenyl)-5-methyl- .
Preparation Methods
The synthesis of Carbidium involves several methods, including:
Direct Synthesis: This method involves the direct combination of fine and/or amorphous boron and carbon powders.
Chemical Vapor Deposition (CVD): Thin solid films of this compound can be deposited by CVD, starting from mixtures of boron halides (BCl3, BBr3), methane, and hydrogen excess.
Carbothermal Reduction: This method involves the reduction of B2O3 with carbon at high temperatures.
Chemical Reactions Analysis
Carbidium undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The compound can be reduced using common reducing agents, resulting in the formation of reduced derivatives.
Substitution: this compound can undergo substitution reactions, where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
Carbidium has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: this compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: The compound is investigated for its potential therapeutic applications and effects on biological systems.
Industry: This compound is used in the production of advanced materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of Carbidium involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. This can lead to various biological responses, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
Carbidium can be compared with other similar compounds, such as:
Silicon Carbide (SiC): Known for its hardness and use as an abrasive, silicon carbide is a semiconductor with applications in electronics and materials science.
Boron Carbide (B4C): This compound is known for its high hardness and is used in applications requiring high endurance, such as armor and cutting tools.
Carbodiimides: These compounds are used in the synthesis of N-heterocycles and display distinctive chemical properties.
This compound stands out due to its unique structure and properties, making it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
47570-45-6 |
|---|---|
Molecular Formula |
C23H22N3O2+ |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
ethyl N-[4-(2-amino-5-methylphenanthridin-5-ium-6-yl)phenyl]carbamate |
InChI |
InChI=1S/C23H21N3O2/c1-3-28-23(27)25-17-11-8-15(9-12-17)22-19-7-5-4-6-18(19)20-14-16(24)10-13-21(20)26(22)2/h4-14H,3,24H2,1-2H3/p+1 |
InChI Key |
VTANIEGTQLQOIB-UHFFFAOYSA-O |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)C2=[N+](C3=C(C=C(C=C3)N)C4=CC=CC=C42)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoate](/img/structure/B12808241.png)
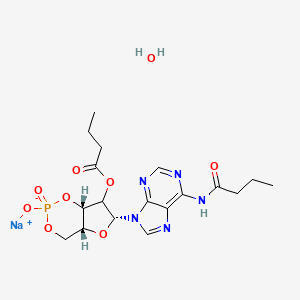
![3-[Methyl(prop-2-enyl)phosphoryl]prop-1-ene](/img/structure/B12808248.png)
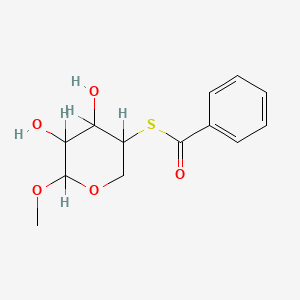
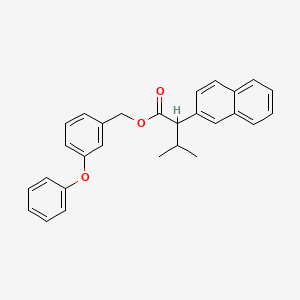
![4-[4-[2-chloroethyl(2-fluoroethyl)amino]phenyl]butanoic acid](/img/structure/B12808256.png)
